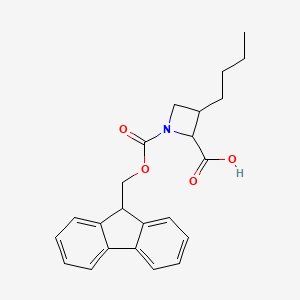
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid is a synthetic compound that belongs to the class of azetidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, azetidine-2-carboxylic acid, is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the Fmoc-protected azetidine-2-carboxylic acid.
Butylation: The Fmoc-protected azetidine-2-carboxylic acid is then subjected to butylation using butyl bromide in the presence of a base like potassium carbonate to introduce the butyl group at the 3-position of the azetidine ring.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques.
Analyse Chemischer Reaktionen
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: The Fmoc protecting group is widely used in solid-phase peptide synthesis to protect amino groups during the stepwise assembly of peptides.
Medicinal Chemistry: The compound is used in the design and synthesis of novel pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms due to its ability to form stable peptide bonds.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the azetidine ring, preventing unwanted side reactions during peptide bond formation. The protecting group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to build the desired peptide sequence.
Vergleich Mit ähnlichen Verbindungen
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-butylazetidine-2-carboxylic acid can be compared with other Fmoc-protected amino acids and azetidine derivatives:
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-pyrrolidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but differs in the ring structure, containing a pyrrolidine ring instead of an azetidine ring.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-lysine: This compound also features the Fmoc group but is based on the amino acid lysine.
The uniqueness of this compound lies in its specific azetidine ring structure and the presence of the butyl group, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H25NO4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c1-2-3-8-15-13-24(21(15)22(25)26)23(27)28-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20-21H,2-3,8,13-14H2,1H3,(H,25,26) |
InChI-Schlüssel |
CXNTYVJWOKLPNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


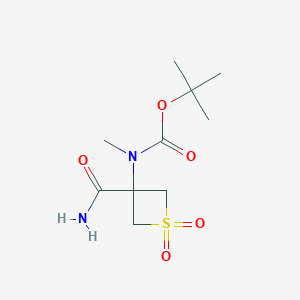
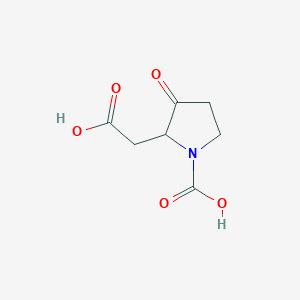
![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
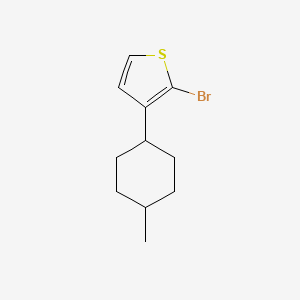


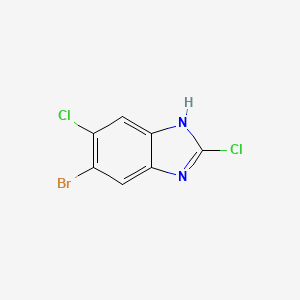
![1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12858114.png)

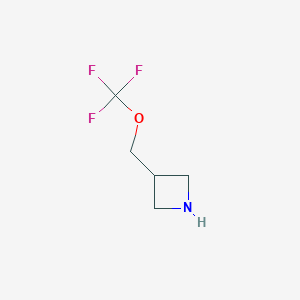
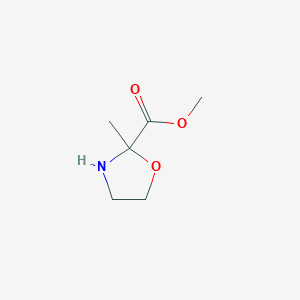
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)
![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
